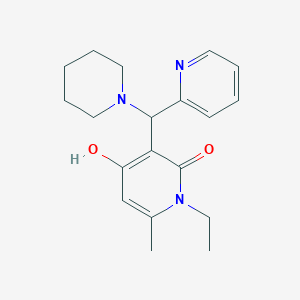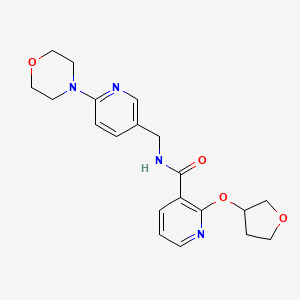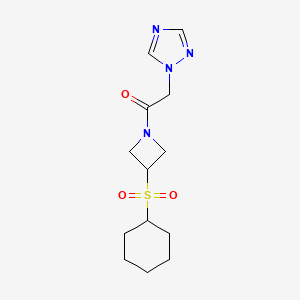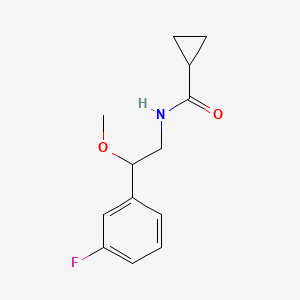![molecular formula C24H19FN2O5S B2499025 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866725-30-6](/img/structure/B2499025.png)
2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to the requested molecule often involves multi-step chemical reactions, starting from basic quinolinone derivatives or benzene sulfonamide structures. For example, Hayun et al. (2012) describe the synthesis of a similar compound through the reaction of quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas, showcasing the complexity and specificity required in synthesizing these molecules (Hayun et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of a quinolinone core, often modified with various functional groups such as methoxy, fluoro, and sulfonamide groups, which significantly affect their chemical behavior and interactions. The detailed structural analysis is usually confirmed using spectroscopic methods like IR, NMR, and mass spectrometry, as demonstrated in multiple studies (Hayun et al., 2012; Lu & He, 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their versatile chemical properties. For instance, Engler and Scheibe (1998) explored the Lewis acid-promoted reactions of benzoquinone monoimine derivatives, indicating the reactivity of such compounds under specific conditions and their potential to form complex molecules (Engler & Scheibe, 1998).
科学的研究の応用
Biotoxicity Assessment and Environmental Impact
The compound has been studied in the context of advanced oxidation processes (AOPs) for water treatment, particularly focusing on the degradation of acetaminophen from aqueous mediums. The research has delved into the kinetics, mechanisms, and by-products of these processes, providing insights into the environmental impact and biotoxicity of the degradation products. It's emphasized that untreated by-products could pose threats to ecosystems, underlining the importance of understanding and controlling these processes (Qutob, 2022).
Advanced Oxidation Processes for Micropollutant Treatment
The compound is a subject of interest in studies exploring advanced treatment technologies for micropollutants in the environment. This research investigates the occurrences, toxicities, and transformation pathways of acetaminophen (ACT), a common painkiller increasingly present in natural water environments. The studies highlight the challenges posed by the complexity of ACT degradation products and intermediates, prompting the development of advanced oxidation, membrane separation, and hybrid processes in water and wastewater treatment plants (Vo, 2019).
Neuroscience and Cognitive Disorders
The compound has also been linked to research in neuroscience, particularly in studies investigating the role of serotonin 5-HT(6) receptor antagonists in treating learning and memory disorders. These studies have led to the identification of selective antagonists, contributing to our understanding of the functional role of these receptors and their potential in cognitive enhancement (Russell, 2002).
Pharmacological Implications and Toxicity Assessment
In the realm of pharmacology and toxicology, the compound's derivatives have been evaluated for their potential carcinogenicity and their biological activity profiles. This evaluation has been critical in assessing the risks associated with these chemicals and guiding safe usage in various applications (Ashby, 1978).
特性
IUPAC Name |
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c1-32-18-7-5-6-17(13-18)26-23(28)15-27-14-22(33(30,31)19-8-3-2-4-9-19)24(29)20-12-16(25)10-11-21(20)27/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUFRLLAFSRMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)
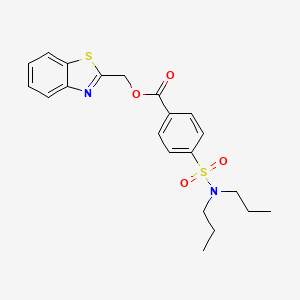
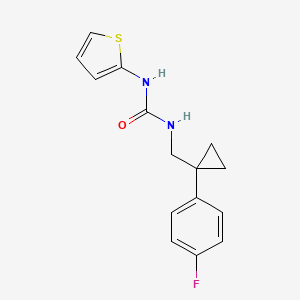
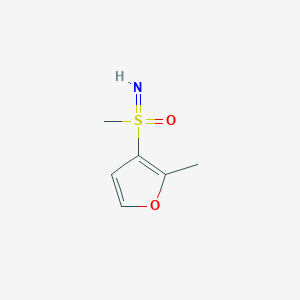
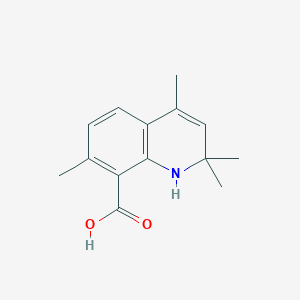
![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![1,3,6,7-tetramethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498953.png)
![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)

